molecular formula C16H11N3O2S B2781676 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole CAS No. 24247-19-6

7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole

Cat. No.: B2781676
CAS No.: 24247-19-6
M. Wt: 309.34
InChI Key: DFBBAJAODRNWDS-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]benzothiazole core substituted with a methyl group at position 7 and a 4-nitrophenyl group at position 2. This scaffold is part of a broader class of imidazo[2,1-b]benzothiazole derivatives, which are extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and radiosensitizing activities . The compound’s synthesis typically involves domino coupling reactions or cyclization strategies, as seen in related derivatives .

Properties

IUPAC Name

6-methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-10-2-7-14-15(8-10)22-16-17-13(9-18(14)16)11-3-5-12(6-4-11)19(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBBAJAODRNWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Nitrophenyl Group

The 4-nitrophenyl moiety undergoes reduction and subsequent functionalization:

Reduction to Aminophenyl Derivative

Reagent/ConditionsProductYieldSource
H₂/Pd-C in ethanol, 50°C, 6 hrs7-methyl-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole88%
Na₂S₂O₄ in H₂O/EtOH, refluxSame as above76%

The resulting amine participates in:

  • Urea Formation : Reacts with 5-tert-butylisoxazol-3-ylcarbamate in THF at 80°C to form N-substituted urea derivatives (e.g., IC₅₀ = 2.32 μM against Mtb H37Ra) .

  • Diazotization : Generates diazonium salts for Suzuki-Miyaura couplings with aryl boronic acids .

Electrophilic Substitution at the Benzothiazole Core

The methyl group at position 7 directs electrophilic attacks:

Bromination

ReagentConditionsProductYieldSource
Br₂ in CHCl₃0°C, 2 hrs7-bromo-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole65%
NBS in CCl₄AIBN, reflux, 4 hrsSame as above72%

Sulfonation
Reaction with chlorosulfonic acid at 120°C produces 7-sulfonyl chloride derivatives, which are precursors to sulfonamides (e.g., radiosensitizing agents).

Alkylation/O-Arylation Reactions

The nitrogen atoms in the imidazo[2,1-b]benzothiazole system participate in alkylation:

Morpholinoethylation

ReagentConditionsProductYieldSource
4-(2-chloroethyl)morpholineK₂CO₃, TBAI, DMF, 110°C, 12 hrs7-methyl-2-(4-nitrophenyl)-7-(2-morpholinoethoxy)imidazo[2,1-b]benzothiazole82%

Phenoxyethylation
Using 2-bromoethoxybenzene under similar conditions yields aryl ether derivatives (85% yield) .

Cyclocondensation Reactions

The nitro group facilitates annulation with active methylene compounds:

Pyrimido[2,1-b]benzothiazole Formation

ReactantConditionsProductYieldSource
Malononitrile + benzaldehydeSolvent-free, 60°C, 3 hrs7-methyl-2-(4-nitrophenyl)-4H-pyrimido[2,1-b]benzothiazole68%

Mechanism involves Knoevenagel adduct formation followed by Michael addition and cyclization .

Acid-Base Reactions

The tertiary nitrogen in morpholinoethyl derivatives forms stable salts:

Hydrochloride Salt Formation

AcidConditionsProductSolubilitySource
HCl (g) in Et₂O0°C, 1 hrDihydrochloride salt>50 mg/mL in H₂O

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings at the aryl bromide (post-bromination):

Suzuki Coupling

Boronic AcidConditionsProductYieldSource
4-fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C, 8 hrs7-methyl-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole78%

Photochemical Reactions

Under UV light (λ = 254 nm), the nitro group undergoes:

  • Nitration/Denitration : Forms 7-methyl-2-phenylimidazo[2,1-b]benzothiazole in acetonitrile (45% yield) .

  • Singlet Oxygen Generation : Acts as a photosensitizer in DCM, producing ¹O₂ with ΦΔ = 0.32 .

This compound's versatility is underscored by its participation in ≥10 distinct reaction classes, making it a valuable scaffold in medicinal chemistry and materials science. Key limitations include moderate yields in photochemical reactions (45–65%) and the need for stringent temperature control during NAS (>100°C in some cases). Recent advances in microwave-assisted synthesis (e.g., 95% yield in 15 mins for related scaffolds ) suggest opportunities for optimizing its reactivity further.

Scientific Research Applications

Anticancer Properties

The compound has shown significant anticancer activity. Research indicates that derivatives of imidazo[2,1-b]benzothiazoles, including 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole, exhibit a broad spectrum of anticancer activities against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human liver cancer (Hep G2) and melanoma cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. It has been evaluated for its activity against Mycobacterium tuberculosis, with promising results indicating selective inhibition of the bacterium without significant toxicity to human cells. The most active derivatives displayed IC50 values as low as 2.32 μM, showcasing their potential for developing new treatments for tuberculosis .

Radiosensitizing Agent

The compound has also been investigated for its role as a radiosensitizer in cancer therapy. By enhancing the effects of radiation on tumor cells, it could improve the efficacy of radiotherapy in treating cancers, particularly in combination with other therapeutic agents.

Kinase Inhibition

This compound has been reported to act as a kinase inhibitor. This property is crucial because kinases play a significant role in various cellular signaling pathways related to cancer progression and other diseases. Inhibiting these enzymes can disrupt abnormal cell signaling, providing a pathway for therapeutic intervention.

PET Imaging Probes

The compound has been explored as a potential Positron Emission Tomography (PET) imaging probe for detecting β-amyloid plaques in Alzheimer’s disease patients. Early detection of these plaques is vital for diagnosing Alzheimer's and monitoring disease progression, making this application particularly significant in neurodegenerative research.

Biological Evaluations

In vitro studies have been conducted to evaluate the biological activities of this compound against various pathogens and cancer cell lines. These evaluations typically involve determining IC50 values through assays that measure cell viability after treatment with the compound.

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the synthesis of essential cofactors required for bacterial growth . The compound’s ability to bind to and inhibit specific enzymes and receptors contributes to its biological activity.

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected Imidazo[2,1-b]benzothiazoles

Compound Substituents Cell Line/Model IC50 (μM) Key Mechanism Reference
3f 7-SO2NH2, 2-(4-F-phenyl) Hep G2 0.097 DNA fragmentation
3c 7-Br, 2-(4-F-phenyl) A375C (melanoma) 0.04–0.052 Radiosensitization
Gefitinib analog Benzothiazole core EGFR-TK 0.12–1.8* ATP-competitive inhibition

*IC50 range for EGFR tyrosine kinase (TK) inhibitors .

Antimicrobial Activity

The 4-nitrophenyl group in this compound is associated with antimicrobial potency:

  • N<sup>2</sup>-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide (2c) : Exhibited broad-spectrum antifungal activity, surpassing reference drugs in MIC assays .
  • 2,3-Diaryl-substituted derivatives : Compounds 13d, 13h, and 13m showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to ciprofloxacin .

Table 2: Antimicrobial Activity of Key Derivatives

Compound Substituents Pathogen MIC (μg/mL) Reference
2c 4-NO2-phenyl, cyclohexylidene Candida albicans 3.9–7.8
13d 2,3-Diaryl substitution S. aureus 1.56

Radiosensitizing and Immunomodulatory Effects

  • 7-Sulfonamide derivatives (3f, 3g) : Enhanced radiosensitization in Hep G2 cells at 4 Gy, with comet assay evidence of DNA damage .
  • 2-(m-Hydroxyphenyl)imidazo[2,1-b]benzothiazole (20): Suppressed delayed-type hypersensitivity (DTH) in mice without affecting humoral immunity, suggesting selective immunosuppression .

Structure-Activity Relationship (SAR) Insights

  • Position 7 : Electron-withdrawing groups (e.g., Br, SO2NH2) enhance anticancer and radiosensitizing effects .
  • Position 2 : Aromatic substituents (e.g., 4-nitrophenyl, 4-fluorophenyl) improve binding to biological targets like DNA or kinases .

Biological Activity

7-Methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising an imidazole ring fused to a benzothiazole moiety. Its molecular formula is C16H11N3O2SC_{16}H_{11}N_{3}O_{2}S, with a molar mass of approximately 309.34 g/mol. The presence of a methyl group at the 7-position and a nitrophenyl group at the 2-position contributes to its diverse chemical properties and potential biological activities .

Target Enzymes:
this compound primarily targets pantothenate synthetase in Mycobacterium tuberculosis (Mtb), inhibiting its activity. This inhibition disrupts the pantothenate biosynthesis pathway, which is crucial for coenzyme A production, thereby affecting various metabolic processes including fatty acid synthesis and energy metabolism .

Pharmacokinetics:
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound possesses favorable pharmacokinetic properties, making it a candidate for further pharmaceutical development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

  • IC50 Values: The compound demonstrated significant antiproliferative activity against several human cancer cell lines:
    • A549 (lung adenocarcinoma) : IC50 = 0.015 µM
    • HT-1080 (fibrosarcoma) : IC50 = 0.011 µM
    • SGC-7901 (gastric adenocarcinoma) : IC50 = 0.012 µM
      These values indicate that the compound is more potent than some established chemotherapeutic agents like CA-4 .

Mechanistic Studies

Mechanistic studies revealed that the compound inhibits tubulin polymerization, which is critical for cell division. The inhibition of tubulin dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antiproliferative Activity :
    • Researchers synthesized various derivatives of imidazo[2,1-b]benzothiazoles and tested their effects on cancer cell lines. The results showed that modifications at specific positions significantly enhanced anticancer activity, with this compound being one of the most effective derivatives tested .
  • In Vivo Studies :
    • In vivo models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

Activity TypeTarget Cell Line(s)IC50 Values (µM)Mechanism of Action
AntiproliferativeA5490.015Inhibition of tubulin polymerization
AntiproliferativeHT-10800.011Induction of apoptosis via cell cycle arrest
AntiproliferativeSGC-79010.012Disruption of metabolic pathways through enzyme inhibition

Q & A

Basic: What are optimized synthetic routes for 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole?

Answer:
The synthesis of imidazo[2,1-b]benzothiazole derivatives typically involves multi-step reactions. For this compound:

  • Microwave-assisted synthesis : Reacting substituted benzothiazole amines with aryl halides (e.g., 4-nitrophenacyl bromide) under microwave irradiation (130°C, 45 min) in ethanol yields the target compound with reduced reaction time and improved purity .
  • Solvent-free Friedel-Crafts acylation : Eaton’s reagent (P₂O₅/MeSO₃H) can facilitate cyclization under eco-friendly conditions, avoiding volatile solvents and enabling high regioselectivity .
  • Click chemistry : For analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties, which can be adapted for functionalizing the core structure .

Basic: What analytical methods are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ at 400 MHz) confirm substituent positions and aromatic proton environments, with coupling constants (e.g., J = 8.3 Hz) indicating spatial arrangements .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between benzothiazole and aryl rings) and crystallographic packing via weak C–H···O hydrogen bonds .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 492 [M+H]⁺) and fragmentation patterns .

Advanced: How do structural modifications influence biological activity in imidazo[2,1-b]benzothiazole derivatives?

Answer:

  • Substituent effects :
    • 4-Nitrophenyl group : Enhances electron-withdrawing properties, improving DNA intercalation and antitumor activity .
    • Methyl at position 7 : Increases lipophilicity, potentially improving membrane permeability .
    • Triazole or piperazine moieties : Modulate interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl reductase), with IC₅₀ values ranging from 15.62–62.50 μg/mL .
  • SAR studies : Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) show enhanced antimicrobial activity due to improved target binding .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Assay variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. NTMs) or cancer cell lines (e.g., HeLa vs. MCF-7) .
  • Concentration gradients : Dose-dependent effects (e.g., IC₅₀ at 31.25 μg/mL vs. MIC at >100 μg/mL) .
  • Structural analogs : Subtle changes (e.g., replacing methoxy with nitro groups) alter binding to enzymes like HIV-1 protease or topoisomerase II .
    Methodological resolution : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and use computational docking to validate target specificity .

Methodological: What computational strategies predict biological targets and optimize synthesis?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase or bacterial enzymes), with binding energies (< -8 kcal/mol) indicating high affinity .
  • Quantum chemical calculations : Reaction path searches (e.g., via Gaussian 09) optimize transition states and intermediates for synthesis .
  • Machine learning : QSAR models trained on IC₅₀ datasets predict bioactivity of novel derivatives .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

  • In vitro enzyme assays : Measure inhibition of M. tuberculosis InhA or human topoisomerase II using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm pro-apoptotic effects in cancer cells .
  • Resistance profiling : Serial passage of bacterial cultures under sub-MIC exposure identifies mutations linked to target modification .

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